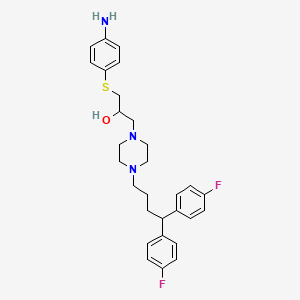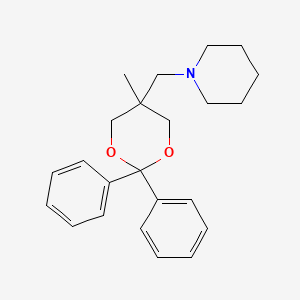
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is a complex organic compound that features a piperidine ring attached to a 1,3-dioxane ring The compound is characterized by its unique structure, which includes a methyl group and two phenyl groups attached to the dioxane ring
Preparation Methods
The synthesis of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the 5-methyl-2,2-diphenyl-1,3-dioxane intermediate . This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as chloroform or benzene and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine can be compared with other similar compounds, such as:
5-Methyl-2,2-diphenyl-1,3-dioxane: This compound lacks the piperidine ring and is primarily used in conformational studies and organic synthesis.
2,2-Dimethyl-1,3-dioxan-5-one: This compound has a similar dioxane ring but with different substituents, leading to different chemical properties and applications.
Piperidine derivatives: These compounds share the piperidine ring but differ in their substituents and overall structure, resulting in varied pharmacological and chemical properties.
Properties
CAS No. |
412344-67-3 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]piperidine |
InChI |
InChI=1S/C23H29NO2/c1-22(17-24-15-9-4-10-16-24)18-25-23(26-19-22,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14H,4,9-10,15-19H2,1H3 |
InChI Key |
HDRLIJMBSHGHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


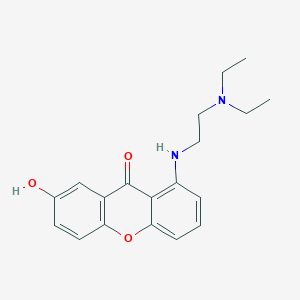
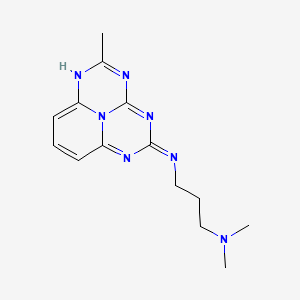
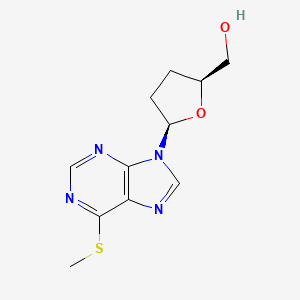
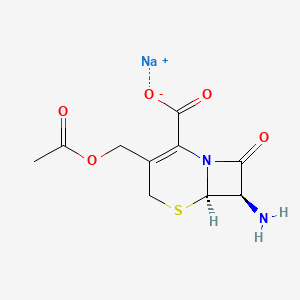
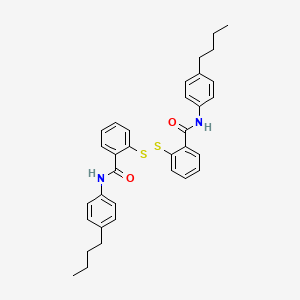
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
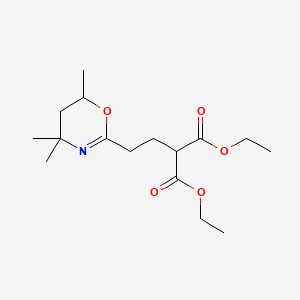
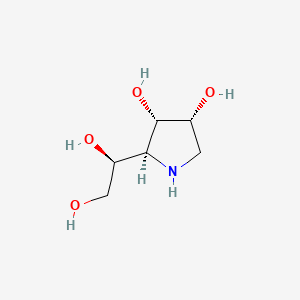
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
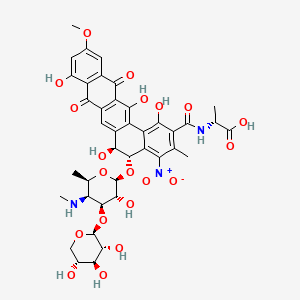
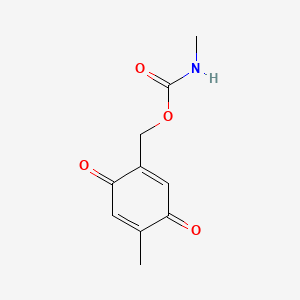
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)

